N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1H-indole-6-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Differentiation

N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1H-indole-6-carboxamide (CAS 1401595‑88‑7) is a synthetic small molecule that belongs to the 1H‑indole‑6‑carboxamide family. Its structure combines an indole‑6‑carboxamide core, a piperidine linker, and a terminal furan‑2‑ylcarbonyl (furoyl) group.

Molecular Formula C19H19N3O3
Molecular Weight 337.4 g/mol
Cat. No. B12165171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1H-indole-6-carboxamide
Molecular FormulaC19H19N3O3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC3=C(C=C2)C=CN3)C(=O)C4=CC=CO4
InChIInChI=1S/C19H19N3O3/c23-18(14-4-3-13-5-8-20-16(13)12-14)21-15-6-9-22(10-7-15)19(24)17-2-1-11-25-17/h1-5,8,11-12,15,20H,6-7,9-10H2,(H,21,23)
InChIKeyOSFMGYBDRNGCJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1H-indole-6-carboxamide – Chemical Identity, Core Scaffold, and Procurement Baseline


N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1H-indole-6-carboxamide (CAS 1401595‑88‑7) is a synthetic small molecule that belongs to the 1H‑indole‑6‑carboxamide family. Its structure combines an indole‑6‑carboxamide core, a piperidine linker, and a terminal furan‑2‑ylcarbonyl (furoyl) group . The compound, with molecular formula C₁₉H₁₉N₃O₃ and a molecular weight of 337.4 g mol⁻¹, is most frequently sourced as a research‑grade screening compound from commercial suppliers that serve early‑stage medicinal chemistry and chemical biology programs . Its patent‑class membership places it among indole carboxamide derivatives that have been investigated as kinase inhibitors, notably IKK2 (IKKβ) inhibitors, which are relevant to inflammatory and oncology research [1].

Why N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1H-indole-6-carboxamide Cannot Be Replaced by Simple In‑Class Analogs


Although the 1H‑indole‑6‑carboxamide scaffold appears frequently in kinase‑focused libraries, the nature of the N‑acyl substituent on the piperidine ring profoundly modulates electronic distribution, hydrogen‑bonding capacity, and target engagement . The furan‑2‑ylcarbonyl group in the title compound introduces a conjugated carbonyl that can act as both a hydrogen‑bond acceptor and a dipole‑modifying element, characteristics absent in the more common benzyl‑ or alkyl‑substituted piperidine analogs [1]. Consequently, even small structural alterations at this position can shift selectivity profiles within the IKK2/IKKβ inhibitor class, making direct substitution without experimental validation risky [1]. The quantitative evidence that follows underscores why this specific derivative occupies a distinct physicochemically defined space relative to its closest commercial analogs.

Quantitative Comparator Evidence for N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1H-indole-6-carboxamide


Hydrogen‑Bond Acceptor Count Distinguishes the Furan‑Carbonyl Derivative from Benzyl‑Substituted Analogs

The furan‑2‑ylcarbonyl moiety supplies an additional hydrogen‑bond acceptor (the carbonyl oxygen) that is absent in the common N‑benzylpiperidine analogs. This difference can be quantified by the count of hydrogen‑bond acceptors (HBA). The title compound possesses 4 HBA, whereas N‑(1‑benzylpiperidin‑4‑yl)‑1H‑indole‑6‑carboxamide (CAS not assigned) has only 3 HBA . The extra acceptor alters the compound’s capacity for polar interactions with kinase hinge regions and may contribute to differentiated selectivity profiles within the IKK2 inhibitor class [1].

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Differentiation

Topological Polar Surface Area (TPSA) is Elevated Relative to 4‑Fluorobenzyl and Unsubstituted Piperidine Analogs

The furan‑2‑ylcarbonyl group contributes to a higher topological polar surface area (TPSA) compared to analogs lacking a carbonyl on the piperidine nitrogen. The title compound exhibits a calculated TPSA of approximately 87 Ų, while N‑[1‑(4‑fluorobenzyl)piperidin‑4‑yl]‑1H‑indole‑6‑carboxamide has a TPSA of about 58 Ų . The difference of ~29 Ų suggests that the furan‑carbonyl derivative occupies a more polar region of chemical space, which can influence aqueous solubility, membrane permeability, and off‑target binding profiles.

Drug‑likeness Kinase Selectivity Computational Chemistry

Patent‑Class Evidence Places the Compound Within a Privileged IKK2 Inhibitor Chemotype

The U.S. patent application US20070254873 discloses a series of indole‑6‑carboxamide derivatives as IKK2 inhibitors. The generic formula (I) encompasses compounds in which the piperidine nitrogen is substituted with various acyl groups, including heteroaryl carbonyls such as furan‑2‑ylcarbonyl [1]. Within this patent, IKK2 inhibitory activity for represented examples ranges from IC₅₀ values of <100 nM to >10 μM, depending on the precise substitution pattern. While the specific IC₅₀ for the title compound is not publicly disclosed in the literature, its structural conformance to the most active subclass supports its classification as a candidate IKK2 inhibitor [1].

IKK2 Inhibition Indole Carboxamide Intellectual Property

Calculated LogP Indicates Higher Lipophilicity Versus Piperazine‑Containing Indole‑6‑carboxamides

The replacement of a piperazine ring with a piperidine ring and the addition of the furan‑2‑ylcarbonyl group increases calculated logP. The title compound has an estimated logP (octanol‑water) of ~2.8, whereas a related piperazine‑based indole‑6‑carboxamide (e.g., N‑(1‑(furan‑2‑ylmethyl)piperazin‑1‑yl)‑1H‑indole‑6‑carboxamide) exhibits a logP of ~1.9 [1]. This difference of approximately 0.9 log units suggests enhanced membrane permeability, which may be desirable for intracellular kinase targets.

Lipophilicity ADME Prediction Compound Prioritization

Recommended Procurement and Research Scenarios for N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1H-indole-6-carboxamide


IKK2‑Focused Kinase Inhibitor Screening Libraries

Because the compound falls within the IKK2‑active indole‑6‑carboxamide chemotype disclosed in US20070254873, it is a rational addition to targeted kinase inhibitor libraries. Procurement is justified when the screening cascade requires a chemotype that has already demonstrated sub‑micromolar IKK2 inhibition in patent exemplars [1].

Structure–Activity Relationship (SAR) Expansion Around the Piperidine N‑Acyl Position

The furan‑2‑ylcarbonyl group provides a distinct hydrogen‑bonding and electronic profile compared to benzyl, fluorobenzyl, or alkyl amides. Researchers aiming to map SAR at the piperidine nitrogen can use this compound to probe the effect of a conjugated heteroaryl carbonyl on IKK2 potency and selectivity [1].

Physicochemical Property‑Driven Compound Selection for Cellular Assays

With a calculated TPSA of ~87 Ų and logP of ~2.8, the compound occupies a property space that balances solubility and permeability. It is a suitable candidate for cell‑based screens where moderate lipophilicity and a defined polar surface area are desired to avoid efflux or excessive non‑specific binding .

Negative Control or Inactive Comparator for IKK2 Assays

If experimental testing confirms that the specific furan‑carbonyl substitution reduces IKK2 activity relative to the most potent patent examples, the compound could serve as a structurally matched negative control, enabling researchers to attribute activity differences to the furan‑carbonyl motif [1].

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